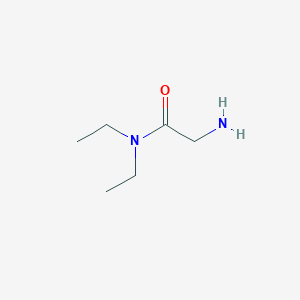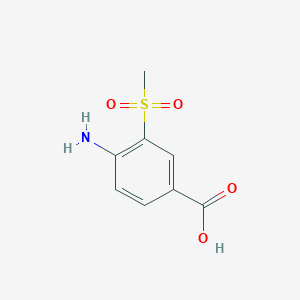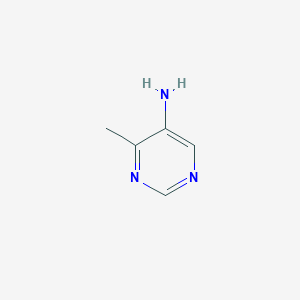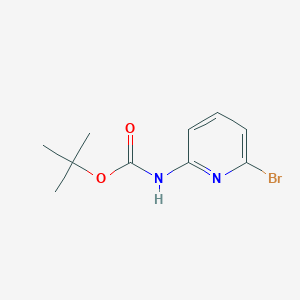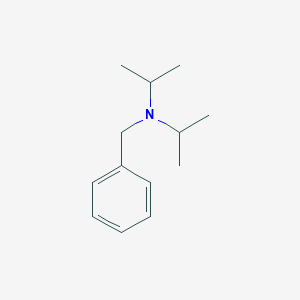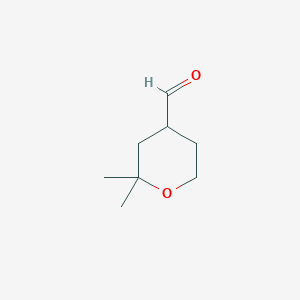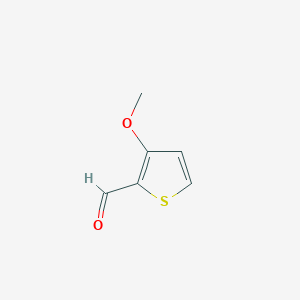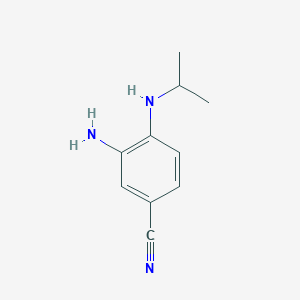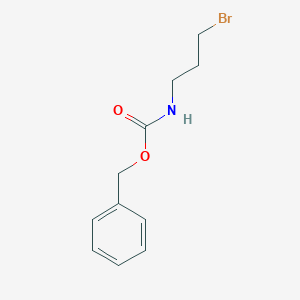
Benzyl (3-bromopropyl)carbamate
Übersicht
Beschreibung
Benzyl (3-bromopropyl)carbamate is a chemical compound with the molecular formula C11H14BrNO2 . It has an average mass of 272.138 Da and a monoisotopic mass of 271.020782 Da .
Synthesis Analysis
The synthesis of this compound involves the use of sodium hydroxide in water under an inert atmosphere. Benzyl chloroformate is added dropwise to a solution of 3-Bromopropylamine hydrobromide dissolved in an aqueous NaOH solution. The reaction is left to stir overnight, then ethyl acetate is added and the phases are separated. The organic phase is further washed with a HCl solution, a NaOH solution, and brine, dried over Na2SO4, and evaporated to yield this compound as a clear oil .Molecular Structure Analysis
The InChI code for this compound is1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) . The Canonical SMILES is C1=CC=C(C=C1)COC(=O)NCCCBr . Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Isoindolinone Formation : Benzylamines derived isopropyl carbamates facilitate isoindolinone formation through Bischler-Napieralski-type cyclization, which is useful in organic synthesis (Adachi et al., 2014).
CO2 Capture : A task-specific ionic liquid formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, followed by anion exchange, demonstrates reversible CO2 capture as a carbamate salt (Bates et al., 2002).
Synthesis of Photolabile Benzoins : Carbamoyl derivatives of photolabile benzoins, especially 3′,5′-dimethoxybenzoin, are synthesized for their potential in photochemistry (Papageorgiou & Corrie, 1997).
Antimicrobial Screening : Synthesis and characterization of 5-Bromobenzofuranyl aryl ureas and carbamates have been conducted, revealing their potential antimicrobial activities (Kumari et al., 2019).
Intramolecular Hydrofunctionalization : The intramolecular hydrofunctionalization of N-allenyl carbamates, forming heterocycles and vinyl derivatives, demonstrates the catalytic applications of benzyl carbamates (Zhang et al., 2006).
Cholinesterase Inhibitors : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates have been studied for their ability to inhibit cholinesterases, which has implications in treating neurodegenerative diseases (Pizova et al., 2017).
Hofmann Rearrangement : An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides, producing methyl and benzyl carbamates, has been developed (Jevtić et al., 2016).
Mechanochemical Synthesis : Mechanochemical synthesis of carbamates using 1,1′-carbonyldiimidazole demonstrates an eco-friendly method in organic synthesis (Lanzillotto et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-(3-bromopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTWQXTXRILXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960460 | |
| Record name | Benzyl hydrogen (3-bromopropyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39945-54-5 | |
| Record name | Phenylmethyl N-(3-bromopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39945-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-bromopropyl)carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl hydrogen (3-bromopropyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 3-bromopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

